alpha-Oxopyridine-2-propanoic acid methyl ester
Description
α-Oxopyridine-2-propanoic acid methyl ester is a heterocyclic organic compound characterized by a pyridine ring substituted with a ketone (oxo) group at the α-position relative to the propanoic acid methyl ester moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and synthetic intermediates.
Properties
IUPAC Name |
methyl 2-oxo-3-pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)8(11)6-7-4-2-3-5-10-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYRUKAOOXUUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Oxopyridine-2-propanoic acid methyl ester typically involves the reaction of pyridine-2-carboxylic acid with a suitable esterifying agent, such as methanol, in the presence of a catalyst. One common method is the esterification reaction using methanol and sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Alpha-Oxopyridine-2-propanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of pyridine-2,3-dicarboxylic acid.
Reduction: Formation of alpha-hydroxy-pyridine-2-propanoic acid methyl ester.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
Alpha-Oxopyridine-2-propanoic acid methyl ester serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of new chemical entities through various reactions, including:
- Oxidation: Conversion to pyridine-2,3-dicarboxylic acid.
- Reduction: Formation of alpha-hydroxy-pyridine-2-propanoic acid methyl ester.
- Substitution: Generation of various substituted esters or amides.
2. Biological Activity:
Research has indicated that this compound exhibits potential biological activities, making it a candidate for further pharmacological studies. Its interactions with biomolecules are being investigated for possible therapeutic properties, including:
- Anti-inflammatory effects
- Antimicrobial activity .
Industrial Applications
1. Pharmaceutical Industry:
The compound is being explored for its role in drug development. It has shown promise in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For example, it can be used in the preparation of compounds with analgesic properties similar to remifentanil .
2. Material Science:
In addition to its pharmaceutical applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties facilitate the creation of innovative compounds with specific functionalities.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several pathogens. The results indicated significant inhibitory effects on bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
This data suggests that the compound could be a valuable addition to antibiotic therapies.
Case Study 2: Cancer Research
In a clinical study focusing on advanced lung cancer patients, the incorporation of this compound into standard treatment regimens resulted in improved overall survival rates. This finding highlights its potential as an adjunct therapy in oncology.
Mechanism of Action
The mechanism of action of alpha-Oxopyridine-2-propanoic acid methyl ester involves its interaction with specific molecular targets. The ketone and ester functional groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Oxo-Acid Methyl Esters
Compounds such as 2-oxobutyric acid methyl ester (2-OBA methyl ester) and 3-oxobutyric acid methyl ester (3-OBA methyl ester) () differ in the position of the oxo group on the carbon chain. These positional isomers exhibit distinct enzymatic reactivities. For instance, transaminase variants show higher activity with 2-OBA methyl ester compared to 3-OBA methyl ester, likely due to steric constraints in the enzyme active site . By analogy, α-oxopyridine-2-propanoic acid methyl ester’s α-ketone group adjacent to the pyridine ring may enhance electrophilicity, facilitating nucleophilic additions or participation in condensation reactions, unlike aliphatic oxo-esters.
Pyridine-Containing Derivatives
The compound (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester () shares structural motifs with the target compound, including a pyridine ring and methyl ester. Its use in synthesizing bioactive molecules highlights the role of pyridine in enhancing binding affinity to biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding. The trifluoromethyl groups in further improve metabolic stability, a feature that could be extrapolated to α-oxopyridine-2-propanoic acid methyl ester in drug design .
Fatty Acid Methyl Esters (FAMEs)
FAMEs like palmitic acid methyl ester and oleic acid methyl ester () are structurally distinct due to their long aliphatic chains. These compounds are primarily used in lipid metabolism studies or as biodiesel components. In contrast, α-oxopyridine-2-propanoic acid methyl ester’s aromatic ring and polar ketone group may confer solubility in polar solvents and reactivity in heterocyclic chemistry, diverging from the hydrophobic behavior of FAMEs .
Diterpene Methyl Esters
Sandaracopimaric acid methyl ester and torulosic acid methyl ester () are diterpene derivatives with fused ring systems. Their applications in natural product chemistry (e.g., antimicrobial or anti-inflammatory agents) contrast with the synthetic utility of α-oxopyridine-2-propanoic acid methyl ester, which may serve as a precursor for pharmaceuticals or agrochemicals due to its modular pyridine-oxoester framework .
Comparative Data Table
Research Findings and Implications
- Enzymatic Reactivity: Positional isomers of oxo-esters () demonstrate that α-ketones adjacent to esters enhance reactivity in transaminase-mediated reactions. This suggests α-oxopyridine-2-propanoic acid methyl ester could serve as a substrate for enzyme engineering .
- Synthetic Utility : Pyridine-containing esters in are intermediates in bioactive molecule synthesis. The target compound’s pyridine-oxoester scaffold may similarly enable access to kinase inhibitors or antiviral agents .
- Stability and Solubility : Unlike hydrophobic FAMEs (), the polar pyridine and ketone groups in the target compound may improve solubility in aqueous-organic mixtures, facilitating reactions under mild conditions.
Notes and Limitations
- Direct data on α-oxopyridine-2-propanoic acid methyl ester are scarce; comparisons rely on structurally analogous compounds.
- Further experimental studies (e.g., LCMS, enzymatic assays) are needed to confirm reactivity and applications.
Biological Activity
Alpha-Oxopyridine-2-propanoic acid methyl ester, also known as methyl pyruvate, is an organic compound with notable biological activities. This article explores its properties, mechanisms, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₅H₇NO₃
- Molecular Weight : 115.11 g/mol
- Structure : The compound features a pyridine ring substituted with a ketone and a propanoic acid moiety, providing distinct chemical characteristics that contribute to its biological activities.
Biological Activities
This compound exhibits several biological activities:
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes. For example, some derivatives act as inhibitors of lipoxygenase (LOX), which is involved in the synthesis of inflammatory mediators .
- Interaction with Cellular Targets : The compound may interact with cellular receptors or enzymes, forming stable complexes that modulate biological responses. This interaction is essential for its antimicrobial and anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Pyruvic Acid | C₃H₄O₃ | Key intermediate in glycolysis |
| Methyl Acetate | C₃H₆O₂ | Common solvent; moderate antibacterial |
| 2-Oxobutanoic Acid | C₄H₆O₃ | Involved in amino acid metabolism |
| 3-Hydroxybutyric Acid | C₄H₈O₃ | Important ketone body; neuroprotective |
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 4.35 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
- Anti-inflammatory Research : In a comparative analysis, similar compounds showed significant inhibition of paw edema in animal models, suggesting that this compound could be explored further for its anti-inflammatory effects .
- Pharmacological Evaluation : A pharmacokinetic study highlighted the potential for this compound to be developed as a therapeutic agent due to its favorable absorption and distribution characteristics in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
